

Synthesis and Characterization of H-Glu(OtBu)-NH₂ Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: *H-Glu(OtBu)-NH₂ hydrochloride*

Cat. No.: *B613044*

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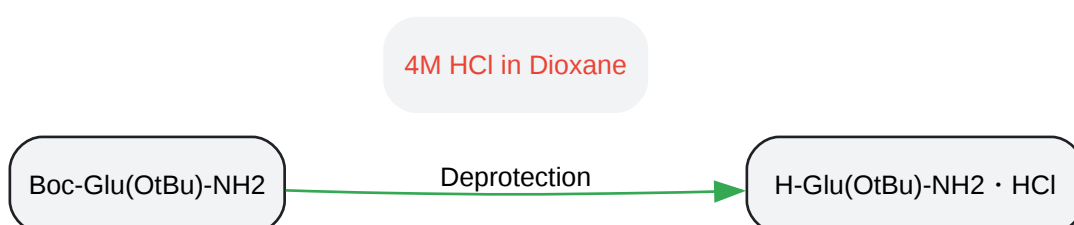
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of L-Glutamic acid γ -(tert-butyl ester) α -amide hydrochloride, commonly referred to as **H-Glu(OtBu)-NH₂ hydrochloride**. This compound is a valuable building block in peptide synthesis and drug discovery, owing to its protected carboxylic acid side chain and free amine and amide groups. This document details a common synthetic route, extensive characterization methodologies, and presents the expected analytical data in a clear and accessible format.

Synthesis

The most common and efficient method for the synthesis of **H-Glu(OtBu)-NH₂ hydrochloride** is the deprotection of the N-tert-butoxycarbonyl (Boc) protected precursor, Boc-L-Glu(OtBu)-NH₂. The Boc group is a widely used amine protecting group that is stable under many reaction conditions but can be readily removed under acidic conditions.

Reaction Scheme:



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Caption: Synthesis of **H-Glu(OtBu)-NH₂ hydrochloride** via Boc deprotection.

Experimental Protocol: Boc Deprotection

This protocol describes the removal of the Boc protecting group from Boc-L-Glu(OtBu)-NH₂ using a solution of hydrogen chloride in 1,4-dioxane.

Materials:

- Boc-L-Glu(OtBu)-NH₂
- 4M Hydrogen Chloride in 1,4-dioxane
- Anhydrous diethyl ether
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Filtration apparatus (e.g., Büchner funnel)
- Vacuum oven

Procedure:

- **Reaction Setup:** To a clean, dry round-bottom flask equipped with a magnetic stir bar, add Boc-L-Glu(OtBu)-NH₂ (1 equivalent).
- **Acid Addition:** Under a fume hood, add 4M HCl in 1,4-dioxane (approximately 10 equivalents of HCl).
- **Reaction:** Stir the resulting solution at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

- **Precipitation:** Upon completion of the reaction, add anhydrous diethyl ether to the reaction mixture to precipitate the hydrochloride salt.
- **Isolation:** Collect the white precipitate by vacuum filtration and wash the solid with additional anhydrous diethyl ether to remove any residual starting material and solvent.
- **Drying:** Dry the isolated solid under vacuum to yield **H-Glu(OtBu)-NH₂ hydrochloride** as a white to off-white solid.

Characterization

A comprehensive characterization of the synthesized **H-Glu(OtBu)-NH₂ hydrochloride** is crucial to confirm its identity, purity, and structural integrity. The following are standard analytical techniques employed for this purpose.

Physical and Chemical Properties

A summary of the key physical and chemical properties of **H-Glu(OtBu)-NH₂ hydrochloride** is presented in the table below.

Property	Value
CAS Number	108607-02-9
Molecular Formula	C ₉ H ₁₉ ClN ₂ O ₃
Molecular Weight	238.71 g/mol
Appearance	White to off-white solid
Purity (by NMR)	≥98.0%
Optical Rotation	[α] ²⁰ _D +15.8° to +17.7° (c=0.5-1, H ₂ O)[1][2]
Water Content (Karl Fischer)	<0.5%

Spectroscopic Data

The following tables summarize the expected spectroscopic data for **H-Glu(OtBu)-NH₂ hydrochloride**. Note: The following spectral data is representative for a compound of this

structure and should be confirmed by experimental analysis.

^1H NMR (400 MHz, DMSO- d_6):

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
8.45	br s	-	3H	$-\text{NH}_3^+$
7.75	s	-	1H	$-\text{CONH}_2$ (trans)
7.58	s	-	1H	$-\text{CONH}_2$ (cis)
3.85	t	6.8	1H	$\alpha\text{-CH}$
2.40	t	7.6	2H	$\gamma\text{-CH}_2$
2.10 - 1.95	m	-	2H	$\beta\text{-CH}_2$
1.42	s	-	9H	$-\text{C}(\text{CH}_3)_3$

^{13}C NMR (100 MHz, DMSO- d_6):

Chemical Shift (δ) ppm	Assignment
171.5	$-\text{CONH}_2$
170.8	$-\text{COO}-$
80.5	$-\text{C}(\text{CH}_3)_3$
52.0	$\alpha\text{-CH}$
31.5	$\gamma\text{-CH}_2$
27.8	$-\text{C}(\text{CH}_3)_3$
26.5	$\beta\text{-CH}_2$

FT-IR (KBr, cm^{-1}):

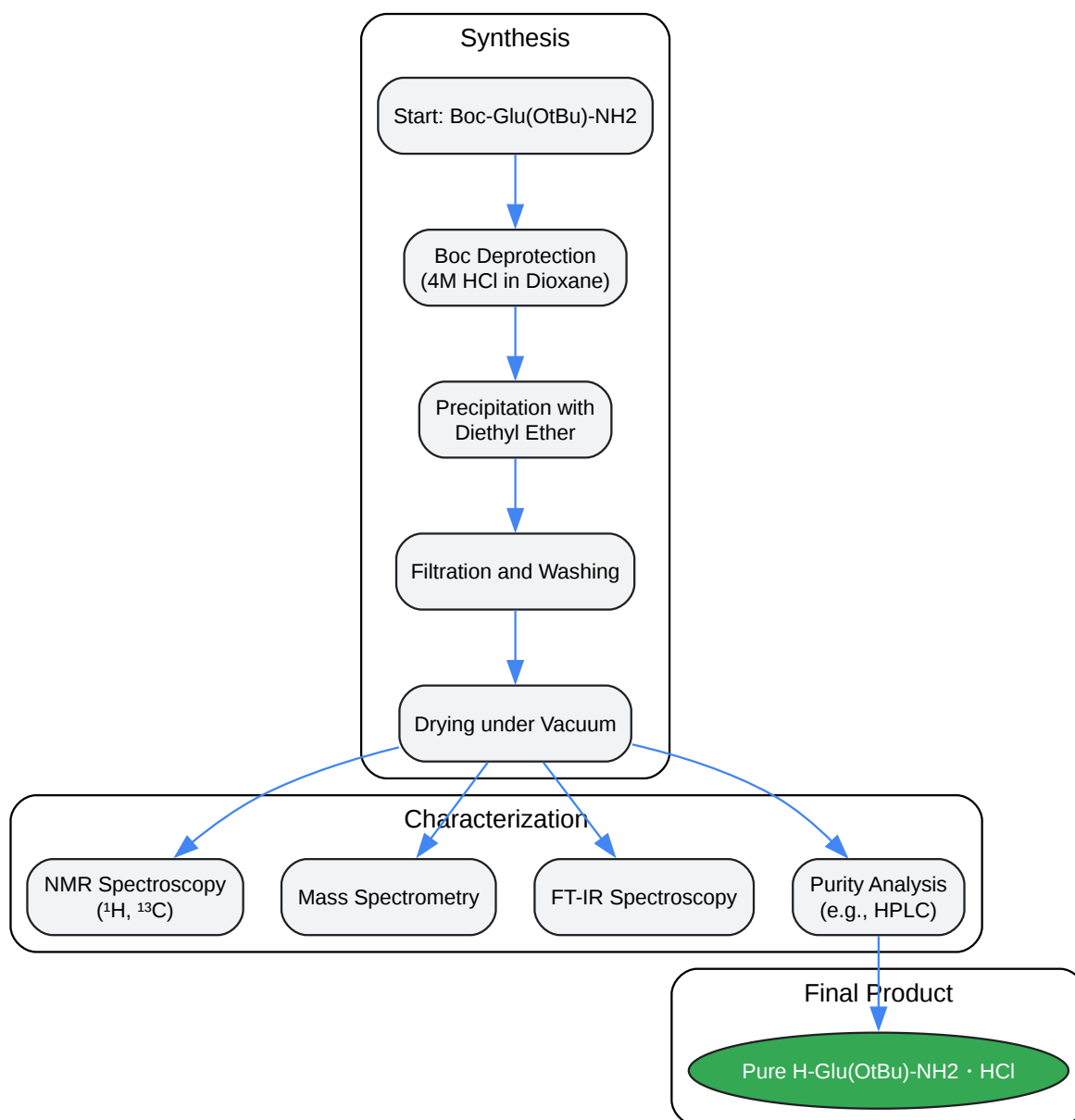
Wavenumber (cm ⁻¹)	Assignment
3400 - 3200	N-H stretch (amide & amine)
3000 - 2850	C-H stretch (aliphatic)
~1730	C=O stretch (ester)
~1680	C=O stretch (amide I)
~1620	N-H bend (amine)
~1550	N-H bend (amide II)

Mass Spectrometry (ESI-MS):

m/z (calculated)	m/z (found)	Assignment
203.1445	203.1441	[M+H] ⁺

Experimental Workflow and Logic

The overall process for the synthesis and characterization of **H-Glu(OtBu)-NH₂ hydrochloride** follows a logical workflow to ensure the desired product is obtained with high purity and is thoroughly validated.



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Caption: A typical experimental workflow for the synthesis and characterization.

This guide provides researchers, scientists, and drug development professionals with the essential information for the synthesis and characterization of **H-Glu(OtBu)-NH2**

hydrochloride. Adherence to these protocols and a thorough understanding of the characterization data are critical for the successful application of this versatile building block in further research and development.

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References

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